(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid
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Overview
Description
“(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
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Chirality: : The compound is chiral, meaning it has two stereocenters (designated as S and R). The cyclopropyl ring adds an interesting twist to its conformation.
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Functional Groups
Morpholine Ring: The central morpholine ring contains a carbonyl group (C=O) and a carboxylic acid group (COOH).
Phenyl Group: The 4-methoxyphenyl group is attached to the morpholine ring.
Preparation Methods
The synthetic routes for this compound are not widely documented, but here are some possibilities:
Industrial Production: Unfortunately, industrial-scale production methods are scarce due to its specialized nature. research labs may synthesize it for specific applications.
Chemical Reactions Analysis
Let’s explore the reactions this compound can undergo:
Oxidation/Reduction: The carbonyl group (C=O) can participate in redox reactions.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid chlorides (e.g., SOCl₂) may be used.
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Researchers have explored various applications:
Medicine: Investigating its potential as an antimicrobial or antiviral agent.
Chemistry: Studying its reactivity and stereochemistry.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with biological targets or enzymes. Further studies are needed to unravel its effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
InChI Key |
FJSATSSRACMCKW-KGLIPLIRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](OCC(=O)N2C3CC3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OCC(=O)N2C3CC3)C(=O)O |
Origin of Product |
United States |
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